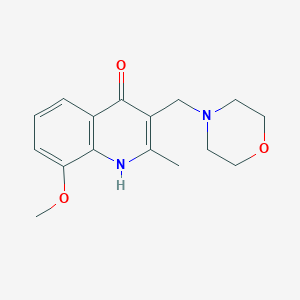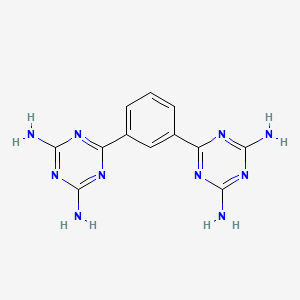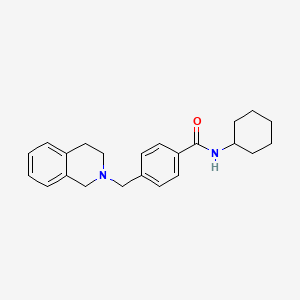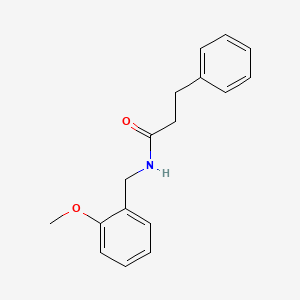![molecular formula C20H20O3 B5820826 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DMBCO-PEC, is a chemical compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to possess antioxidant and antiplatelet activities.
Mecanismo De Acción
The mechanism of action of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase. 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of reactive oxygen species. 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to reduce the proliferation of cancer cells and improve insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive candidate for the treatment of various diseases. However, one limitation of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the use of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one in combination with other drugs for the treatment of cancer and other diseases is an area that warrants further investigation.
Conclusion
In conclusion, 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is a coumarin derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound exhibits a wide range of biological activities and has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Although the mechanism of action of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and the activation of the Nrf2/ARE pathway. Despite its potential as a lead compound for the development of new drugs, 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has limitations, such as its low solubility. Future research on 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one should focus on the development of more efficient synthesis methods and the investigation of its potential as a treatment for neurodegenerative diseases and in combination with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate, followed by cyclization with p-toluenesulfonic acid. The final step involves the introduction of a benzyl ether group through a Williamson ether synthesis reaction.
Propiedades
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-16-10-20(21)23-19-11-17(5-6-18(16)19)22-12-15-8-13(2)7-14(3)9-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUNXJIPDIDHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)


![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)




![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)


![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)

![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)